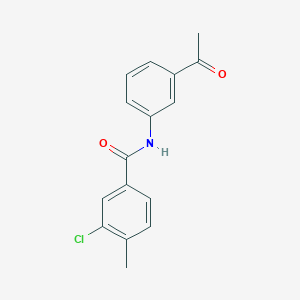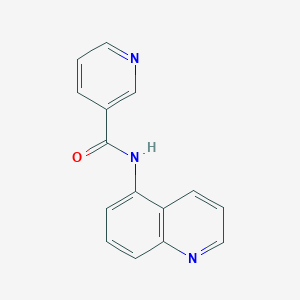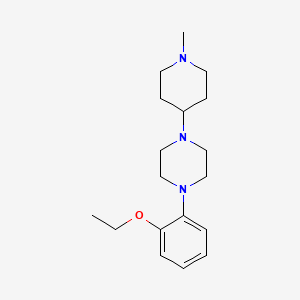![molecular formula C15H19N3O B5771273 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole is not fully understood. It is thought to work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. The compound has also been found to have antifungal activity by disrupting the cell wall of fungi.
Biochemical and Physiological Effects
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases. The compound has also been found to inhibit the growth of certain tumors and to have antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole in lab experiments is its anti-inflammatory properties, which make it useful for investigating the effects of inflammation on biological systems. The compound's anti-tumor and antifungal properties also make it useful for investigating the mechanisms of action of certain drugs. However, one limitation of using the compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole. One direction is to investigate the compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the compound's anti-tumor properties and its potential as a treatment for cancer. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method for greater yields.
Métodos De Síntesis
The synthesis method of 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole involves the reaction of 2-allyl-4,6-dimethylphenol with ethyl bromoacetate to form 2-(2-allyl-4,6-dimethylphenoxy)ethyl acetate. This intermediate compound is then reacted with hydrazine hydrate to form 1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole. The synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-fungal properties. The compound has been used in studies to investigate the effects of inflammation on the brain, as well as in studies to investigate the mechanisms of action of certain anti-tumor drugs.
Propiedades
IUPAC Name |
1-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-4-5-14-9-12(2)8-13(3)15(14)19-7-6-18-11-16-10-17-18/h4,8-11H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHCPLHZSRYIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC=C)OCCN2C=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5771194.png)
![2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)





![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5771243.png)

![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)
![N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5771288.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5771319.png)